molecular formula C25H22N2O3 B2818227 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide CAS No. 923113-11-5

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide

Cat. No.: B2818227
CAS No.: 923113-11-5
M. Wt: 398.462
InChI Key: VIZXULJCZHCVFW-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromenone core, a tert-butylphenyl group, and a pyridine carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable Lewis acid catalyst.

    Attachment of the Pyridine Carboxamide Moiety: The final step involves the coupling of the chromenone derivative with pyridine-3-carboxylic acid or its derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-2-carboxamide
  • N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-4-carboxamide

Uniqueness

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications compared to its analogs.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-25(2,3)18-8-6-16(7-9-18)22-14-21(28)20-11-10-19(13-23(20)30-22)27-24(29)17-5-4-12-26-15-17/h4-15H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZXULJCZHCVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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